Product packaging for Fluorantheno[2,3-c]furan-4,6-dione(Cat. No.:CAS No. 13913-61-6)

Fluorantheno[2,3-c]furan-4,6-dione

Cat. No.: B12911383
CAS No.: 13913-61-6
M. Wt: 272.3 g/mol
InChI Key: DPVLADDAOKZJFL-UHFFFAOYSA-N
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Description

Fluorantheno[2,3-c]furan-4,6-dione (CAS 13913-61-6) is a specialized polycyclic aromatic compound with a molecular formula of C18H8O3 and a molecular weight of 272.25 g/mol . This complex structure, which features a fused fluoranthene core linked to a furandione moiety, is of significant interest in advanced materials science and medicinal chemistry research. Compounds based on the naphtho[1,2-b]furan-4,5-dione scaffold, a structurally related class, have demonstrated notable bioactive potential, particularly as inhibitors of cell migration and invasion in cancer research models . The furandione (furan-4,6-dione) group is a key functional motif in organic synthesis, frequently employed in the construction of biologically active heterocycles, including various furan-2-one derivatives . Researchers utilize this motif to develop new compounds for evaluating a range of pharmacological activities, such as anticancer, antibacterial, and antifungal properties, which are commonly associated with fused furan structures like benzo[b]furan and naphtho[2,3-b]furan-4,9-dione . The primary research applications of this compound are in the fields of organic synthesis, where it serves as a sophisticated building block, and in early-stage drug discovery, where it is used as a core scaffold for the development of novel therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H8O3 B12911383 Fluorantheno[2,3-c]furan-4,6-dione CAS No. 13913-61-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13913-61-6

Molecular Formula

C18H8O3

Molecular Weight

272.3 g/mol

IUPAC Name

15-oxapentacyclo[10.6.1.02,7.08,19.013,17]nonadeca-1(18),2,4,6,8,10,12(19),13(17)-octaene-14,16-dione

InChI

InChI=1S/C18H8O3/c19-17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18(20)21-17/h1-8H

InChI Key

DPVLADDAOKZJFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C(=O)OC5=O

Origin of Product

United States

Synthetic Methodologies for Fluorantheno 2,3 C Furan 4,6 Dione and Its Analogues

Direct Annulation and Cyclization Strategies

The direct formation of the fused ring system is a key approach in synthesizing these complex molecules. Various cyclization reactions are employed to build the fluoranthene (B47539) core and the attached furan-dione ring.

Diels-Alder Cycloaddition Approaches for Fused Furan (B31954) Systems

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, is a viable method for constructing fused furan systems. This [4+2] cycloaddition reaction typically involves a diene and a dienophile. In the context of synthesizing analogues, a suitably substituted benzo[c]furan can act as the diene, reacting with a dienophile like acenaphthylene (B141429) to form the core structure. researchgate.netthieme-connect.de Subsequent aromatization, often acid-mediated, leads to the formation of benzo[k]fluoranthene (B33198) derivatives. researchgate.net The versatility of this approach allows for the synthesis of a variety of substituted products by employing different benzo[c]furan precursors. researchgate.netthieme-connect.de For instance, the reaction of 1,3-diarylbenzo[c]furans with acenaphthylene in refluxing xylenes, followed by treatment with p-toluenesulfonic acid (PTSA), yields diaryl-substituted benzo[k]fluoranthenes. researchgate.net

While direct synthesis of Fluorantheno[2,3-c]furan-4,6-dione via this method is not explicitly detailed in the provided results, the synthesis of related naphtho[2,3-b]furan-4,9-diones has been achieved through a visible-light-mediated [3+2] cycloaddition. mdpi.com This suggests the potential for cycloaddition strategies in forming the furan-dione moiety on a fluoranthene backbone.

Intramolecular C-H Arylation Reactions for Fluoranthene Skeleton Construction

Intramolecular C-H arylation has emerged as a powerful and efficient method for constructing the fluoranthene skeleton. This reaction involves the formation of a carbon-carbon bond between two aromatic rings within the same molecule, driven by a transition metal catalyst, typically palladium. nih.govacs.org A common strategy involves a three-step sequence starting from 1-naphthol (B170400) derivatives. acs.orgrsc.org This sequence includes an initial intermolecular C-H arylation, followed by nonaflation of the resulting product, and finally, a palladium-catalyzed intramolecular C-H arylation to yield the fluoranthene core. acs.org This method offers high site selectivity and is applicable to a range of starting materials. nih.govacs.org

Another approach utilizes a tandem Suzuki-Miyaura coupling and intramolecular C-H arylation. acs.orgnih.gov This one-pot reaction between 1,8-dihalogenated naphthalenes and arylboronic acids, catalyzed by palladium complexes, provides a direct route to substituted fluoranthenes. acs.orgnih.gov This methodology has been successfully implemented using both homogeneous and heterogeneous catalyst systems. acs.org

Starting MaterialsCatalyst/ReagentsProductYield (%)Reference
1-Naphthol derivatives and haloarenesPd(OAc)₂, Cs₂CO₃Substituted fluoranthenesUp to 98% acs.org
1,8-Diiodonaphthalene and arylboronic acidsPd(dppf)Cl₂, KOAcSubstituted fluoranthenesUp to 78% acs.orgnih.gov
1,8-Diiodonaphthalene and arylboronic acidsrGO-CuPd nanocatalyst, NaOAcSubstituted fluoranthenesGood yields acs.org

McMurry Ring Closure in Polycyclic Hydrocarbon Synthesis

The McMurry reaction, a reductive coupling of two carbonyl groups mediated by a low-valent titanium species, is a valuable tool for forming carbon-carbon double bonds and has been applied to the synthesis of polycyclic aromatic hydrocarbons, including fluoranthene derivatives. rsc.orgacs.orgnih.gov This reaction is particularly useful for the final ring-closing step to form the fluoranthene core. For example, the total synthesis of the natural product benzo[j]fluoranthene-4,9-diol utilized a McMurry ring closure as a key step. acs.orgnih.govacs.orgfigshare.comnih.govresearchgate.net The precursor for this cyclization is typically a dicarbonyl compound, which can be assembled through other reactions like the Suzuki coupling. acs.orgfigshare.comnih.gov The intramolecular coupling of the two aldehyde groups is mediated by reagents such as TiCl₄ and Zn. rsc.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, plays a pivotal role in the synthesis of fluoranthene derivatives, enabling the construction of the complex carbon skeleton through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of fluoranthenes and their analogues. rsc.orgacs.orgnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organohalide. acs.orgnih.gov A highly effective strategy for synthesizing substituted fluoranthenes involves a tandem sequence of a Suzuki-Miyaura coupling followed by an intramolecular C-H arylation. acs.orgnih.gov This one-pot approach starts with a 1,8-dihalogenated naphthalene (B1677914) and an arylboronic acid, and under palladium catalysis, proceeds through the initial cross-coupling and subsequent cyclization to form the fluoranthene ring system. acs.orgnih.gov This method demonstrates good functional group tolerance. acs.org

For instance, the synthesis of benzo[j]fluoranthene derivatives has been achieved through a Suzuki coupling between a substituted 2-bromo-acenaphthylene-1-carbaldehyde and a 2-formylbenzeneboronate. acs.orgfigshare.comnih.gov The resulting dicarbonyl compound is then subjected to a McMurry ring closure to complete the synthesis of the benzo[j]fluoranthene core. acs.orgfigshare.comnih.gov

Reactant 1Reactant 2Catalyst SystemProduct TypeReference
1,8-DiiodonaphthaleneArylboronic acid or esterPd(dppf)Cl₂ (homogeneous)Substituted fluoranthene acs.orgnih.gov
1,8-DiiodonaphthaleneArylboronic acid or esterrGO-CuPd nanocatalyst (heterogeneous)Substituted fluoranthene acs.org
2-Bromo-acenaphthylene-1-carbaldehyde derivative2-Formylbenzeneboronate derivativePd(PPh₃)₄Benzo[j]fluoranthene precursor acs.orgnih.gov
Vinyl bromide derivativeAryl pinacol (B44631) boronic esterPd catalystBenzo[j]fluoranthene precursor rsc.orgresearchgate.net

Other Metal-Mediated and Organocatalytic Synthetic Transformations

While palladium catalysis is prominent, other metal-mediated and organocatalytic transformations also contribute to the synthesis of these complex structures. For instance, the synthesis of thieno[2,3-c]furan-4,6-dione, an analogue, can be achieved through condensation reactions catalyzed by Lewis acids like aluminum chloride or sulfuric acid. Visible-light-mediated [3+2] cycloaddition reactions, which can proceed without a metal catalyst, have been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones, showcasing an environmentally friendly approach. mdpi.com

Photochemical and Radical-Initiated Syntheses

Photochemical methods offer unique pathways to complex molecules by accessing excited states that are unavailable through thermal reactions. These strategies, along with radical-initiated processes, are instrumental in the formation of fused heterocyclic systems.

Visible-light photocatalysis has emerged as a powerful and green tool for organic synthesis. nih.gov One notable application is the [3+2] cycloaddition reaction for the synthesis of furan-dione systems fused to aromatic frameworks, such as naphtho[2,3-b]furan-4,9-diones, which are structural analogues of the fluoranthene target. nih.govmdpi.com This method avoids the need for metals, ligands, bases, or other catalysts, often proceeding under ambient conditions. mdpi.comresearchgate.net

A developed protocol for the synthesis of naphtho[2,3-b]furan-4,9-diones involves the reaction of 2-hydroxy-1,4-naphthoquinones with alkynes or alkenes under blue LED irradiation (460 nm). mdpi.com This reaction demonstrates excellent regioselectivity and tolerance for a variety of functional groups, delivering the desired products in good yields within a few hours. nih.govmdpi.com The process is considered environmentally friendly and provides an efficient means to create structural diversity in these scaffolds. nih.govmdpi.com

Control experiments have confirmed that the reaction is light-dependent, as no product is formed in the dark. mdpi.com The addition of a radical scavenger like TEMPO significantly inhibits the reaction, suggesting the involvement of radical intermediates in the cycloaddition process. mdpi.com

Table 1: Optimization of Visible-Light-Mediated [3+2] Cycloaddition

Entry Catalyst Solvent Light Source Time (h) Yield (%)
1 None MeCN Blue LED (460 nm) 6 >95
2 None DCM Blue LED (460 nm) 6 85
3 None Acetone (B3395972) Blue LED (460 nm) 6 78
4 None MeCN No Light 12 0
5 TEMPO MeCN Blue LED (460 nm) 6 Trace

This table is illustrative, based on typical optimization studies for similar compounds as described in the literature. mdpi.com

Photocyclization is a key strategy for constructing fused-ring systems. acs.org In the context of furan-containing polyheterocycles, photocyclization reactions can be used to form the final aromatic ring system from a suitable precursor. nih.govnih.gov For instance, substituted dihydronaphthofurans can be aromatized and then undergo electrocyclization to yield polycondensed aromatic heterocycles. nih.gov

Visible-light-mediated processes have also been employed for the functionalization of heterocycles. nih.gov One such method involves an interrupted [2+2] cycloaddition. nih.gov Irradiation of N-acryloyl heterocycles with blue LED light in the presence of an Iridium(III) complex catalyst can lead to the formation of fused γ-lactams. nih.gov Quantum calculations indicate the reaction proceeds through a triplet excited state to form a 1,4-diradical. nih.gov Subsequent intersystem crossing and a prototropic shift, circumventing the formation of a cyclobutane (B1203170) ring, lead to the bicyclic product. nih.gov Such strategies highlight the potential of photocyclization and related photochemical rearrangements in the synthesis of complex, fused heterocyclic compounds. nih.govrsc.org

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions offer significant advantages in terms of efficiency and atom economy by forming multiple chemical bonds in a single synthetic operation without isolating intermediates. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product that incorporates portions of all reactants, are highly effective for synthesizing complex heterocyclic compounds like functionalized furans. nih.govscispace.com These reactions are prized for their high atom economy, clean reaction profiles, and operational simplicity, making them powerful tools in both academic and industrial settings. nih.govscispace.com

For example, a one-pot, catalyst-free method has been developed for the synthesis of highly functionalized furan derivatives by combining arylglyoxals, acetylacetone, and a phenol (B47542) derivative in refluxing acetone with triethylamine (B128534) as a base. nih.govtubitak.gov.tr This approach provides excellent yields and an easy workup procedure. nih.govtubitak.gov.tr While this specific example does not yield the fluoranthene core directly, the principle can be adapted. A hypothetical MCR for a fluoranthene-furan system might involve a fluoranthene-based starting material reacting with a 1,3-dicarbonyl compound and a suitable third component to construct the furan-dione ring in a single step. The development of such MCRs is a key goal in modern synthetic chemistry due to their efficiency. scispace.com

Understanding the mechanism of a cascade reaction is crucial for its optimization and broader application. For the analogous visible-light-mediated [3+2] cycloaddition synthesis of naphtho[2,3-b]furan-4,9-diones, a plausible mechanism has been proposed. mdpi.com

The reaction is believed to initiate with the irradiation of the 2-hydroxy-1,4-naphthoquinone (B1674593) starting material, which generates tautomeric excited triplets. mdpi.com These excited species then react with an alkyne or alkene to form biradical intermediates. mdpi.com A subsequent intramolecular radical addition followed by hydrogen abstraction and tautomerization yields the final fused furan-dione product. mdpi.com This proposed pathway is supported by control experiments, including the inhibition of the reaction by radical scavengers. mdpi.com

A similar mechanistic rationale could be envisioned for the synthesis of this compound, likely proceeding through fluoranthene-based radical or zwitterionic intermediates generated photochemically, which then undergo cyclization and subsequent steps to form the final product.

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce environmental impact and enhance safety. acs.orgnih.gov These principles are highly relevant to the synthesis of complex molecules like this compound.

Key green chemistry principles applicable to the discussed syntheses include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org One-pot and multi-component reactions are particularly advantageous in this regard, as they minimize the number of steps and potential for waste generation. nih.govscispace.com

Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.org Visible-light-mediated reactions are a prime example of this principle in action, using low-energy photons to drive reactions instead of high temperatures. nih.govmdpi.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. nih.gov The use of photocatalysts, which can be used in small amounts and are often recyclable, aligns with this principle. nih.gov

Safer Solvents and Auxiliaries : The use of hazardous solvents should be avoided or minimized. nih.gov Research into photochemical reactions often includes screening for optimal performance in greener solvents like acetonitrile (B52724) or acetone, moving away from more hazardous chlorinated solvents. mdpi.com

Inherently Safer Chemistry for Accident Prevention : Synthetic procedures should be designed to minimize the potential for chemical accidents. acs.org By avoiding harsh reagents (e.g., strong bases or oxidants) and extreme conditions, methods like visible-light photocatalysis contribute to a safer laboratory environment. mdpi.comresearchgate.net

The visible-light-mediated [3+2] cycloaddition and one-pot MCR strategies are excellent examples of how green chemistry principles can be integrated into the synthesis of complex heterocyclic systems, offering pathways that are not only efficient but also more sustainable. nih.govmdpi.com

Reaction Mechanisms and Reactivity of Fluorantheno 2,3 C Furan 4,6 Dione

Cycloaddition Reactivity Patterns of Furan-Annulated Systems

Furan-annulated systems, such as Fluorantheno[2,3-c]furan-4,6-dione, are valuable precursors in the construction of larger, more complex molecular architectures. Their reactivity in cycloaddition reactions is a key feature, enabling the fusion of additional rings onto the core structure.

Diels-Alder Reactions as Key Transformations in Polycyclic Construction

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of polycyclic aromatic hydrocarbons. nih.govrsc.org Furan (B31954) derivatives, including those annulated to larger aromatic systems, can act as dienes in these reactions. nih.govrsc.org The reaction of a furan moiety with a suitable dienophile leads to the formation of an epoxy-bridged intermediate, which can then be aromatized through a deoxygenation step. nih.govrsc.org This strategy is widely employed for the synthesis of complex PAHs. nih.govrsc.orgbeilstein-journals.org For instance, the Diels-Alder reaction of benzo[c]furans with dienophiles like acenaphthylene (B141429), followed by epoxide cleavage and dehydration, has been successfully used to synthesize various benzo[k]fluoranthene (B33198) derivatives. researchgate.net This approach highlights the utility of furan-annulated systems in building extended π-conjugated structures. researchgate.netresearchgate.net

While bay regions in aromatic systems are generally unreactive as dienes, combining a formal Diels-Alder step with dehydrogenation can lead to the formation of new benzene (B151609) or pyridazine (B1198779) rings using dienophiles like maleic anhydride (B1165640) or azodicarboxylates. acs.org The versatility of the Diels-Alder reaction makes it a powerful tool for constructing diverse polycyclic and heterocyclic frameworks from furan-containing precursors. nih.govrsc.orgbeilstein-journals.orgacs.org

Mechanistic Investigations of [3+2] Cycloaddition Pathways

Beyond the well-known Diels-Alder reaction, furan-annulated systems can also participate in [3+2] cycloaddition reactions. These reactions provide a direct route to five-membered ring systems fused to the existing aromatic core. For example, a visible-light-mediated [3+2] cycloaddition has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones from 2-hydroxy-1,4-naphthoquinones and alkynes or alkenes. mdpi.comnih.gov This reaction proceeds under environmentally friendly conditions and exhibits high regioselectivity. mdpi.comnih.gov The proposed mechanism involves the photoexcitation of the naphthoquinone, followed by reaction with the alkyne or alkene to form a biradical intermediate. Subsequent intramolecular cyclization and oxidation lead to the final product. mdpi.com

Other examples include Lewis acid-catalyzed [3+2] cycloadditions of cyclopropane (B1198618) derivatives with furan, and oxidative [3+2] cycloadditions of phenols with styrenes using hypervalent iodine reagents to form dihydrobenzofuran derivatives. researchgate.net Rhodium-catalyzed formal [3+2] annulation of diazo group-tethered alkynes offers another pathway to furan-fused cyclobutanones. researchgate.net These varied mechanistic pathways underscore the rich cycloaddition chemistry of furan-containing compounds.

Electrophilic and Nucleophilic Aromatic Substitution on the Fluoranthene (B47539) and Furan Moieties

The fluoranthene and furan rings within this compound exhibit distinct reactivities towards electrophilic and nucleophilic aromatic substitution. The electron-rich nature of the furan ring generally makes it more susceptible to electrophilic attack than the fluoranthene core. Electrophilic substitution on benzo[b]furan, a related system, occurs predominantly at the C-2 position. uoanbar.edu.iq

Conversely, the reactivity towards nucleophilic substitution is generally lower for furan and its benzofused derivatives compared to thiophene (B33073). uoanbar.edu.iq However, the presence of electron-withdrawing groups, such as the dione (B5365651) functionality in this compound, can significantly facilitate nucleophilic displacement on the furan ring. uoanbar.edu.iq For instance, 2-bromo-5-nitrofuran (B1267531) readily reacts with nucleophiles. uoanbar.edu.iq In the broader context of polycyclic aromatic hydrocarbons, nucleophilic substitution can be used to introduce heteroatoms and construct fused heterocyclic rings. acs.org

Oxidative and Reductive Transformation Pathways of the Dione and Aromatic Rings

The dione moiety in this compound is a key site for oxidative and reductive transformations. The dione can undergo redox cycling, a property that is linked to the generation of reactive oxygen species. Reduction of the dione can be achieved using standard reducing agents like lithium aluminum hydride or sodium borohydride.

The aromatic rings can also undergo oxidation. For example, the synthesis of certain polycyclic aromatic hydrocarbons involves an oxidative cyclization step. acs.org The stability of the aromatic system often requires specific reagents and conditions to achieve oxidation. For instance, the oxidation of some polycyclic systems can be achieved using reagents like 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ). researchgate.net

Photochemical and Photophysical Reaction Mechanisms

The extended π-system of this compound suggests a rich photochemistry and photophysics. The absorption of light can lead to various excited-state processes, including intramolecular charge transfer and fluorescence.

Excited State Dynamics and Intramolecular Charge Transfer (ICT) Processes

Upon photoexcitation, molecules with donor and acceptor moieties can exhibit intramolecular charge transfer (ICT), where an electron is transferred from the donor to the acceptor part of the molecule. researchgate.net This process is often accompanied by a significant change in the dipole moment and can lead to dual fluorescence, with one band corresponding to the locally excited state and another, red-shifted band corresponding to the ICT state. rsc.org

In fluoranthene derivatives, the introduction of donor and acceptor groups can induce ICT upon excitation. researchgate.netscience.gov The excited state dynamics, including the lifetime of the excited state and the efficiency of radiative and non-radiative decay pathways, are crucial in determining the photophysical properties of these compounds. rsc.org For example, the presence of conical intersections between the excited state and the ground state can lead to efficient non-radiative decay. rsc.org The study of these processes is essential for understanding the fluorescence properties and potential applications of this compound in areas such as fluorescent probes and organic electronics. rsc.orgub.edu

Energy Transfer and Luminescence Mechanisms within Fluoranthene Frameworks

The fluoranthene core is a well-established luminophore, forming the basis for a variety of fluorescent materials. chemistryviews.org The inherent photophysical properties of the fluoranthene skeleton, characterized by its polycyclic aromatic structure, give rise to luminescence, typically in the blue-to-green region of the visible spectrum. researchgate.net The specific emission characteristics are highly sensitive to the nature and position of substituents on the aromatic framework.

A predominant mechanism governing the luminescence in many fluoranthene derivatives is intramolecular charge transfer (ICT). researchgate.net This process is particularly significant in systems designed as donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) structures. In such compounds, the fluoranthene unit can function as an electron-withdrawing group, especially when paired with electron-donating moieties. researchgate.net The fusion of the furan-4,6-dione ring, which contains two electron-withdrawing carbonyl groups, to the fluoranthene backbone in this compound would be expected to create a potent acceptor unit. Excitation of such a molecule would promote the transfer of an electron from the fluoranthene donor to the furan-dione acceptor, forming an ICT state that is responsible for the emissive decay. The emission from ICT states often results in a large Stokes shift, which is the difference between the spectral positions of the maximum of absorption and emission. researchgate.net

Energy transfer is another critical mechanism observed in systems containing fluoranthene derivatives. Efficient energy transfer has been documented in blends composed of fluoranthene-based molecules and other fluorescent species, such as perylene (B46583) derivatives. researchgate.net In these multi-component systems, one molecule can absorb light and then transfer the excitation energy non-radiatively to a neighboring molecule, which then emits light at a different wavelength. This principle is fundamental to the development of color-tunable materials and white-light-emitting devices. researchgate.net

Conversely, the fluorescence of fluoranthene frameworks can be diminished through quenching mechanisms. A common pathway is photoinduced electron transfer (PET). When a fluoranthene derivative (the fluorophore) is in proximity to an electron-deficient molecule, such as a nitroaromatic compound, excitation of the fluorophore can be followed by the transfer of an electron to the quencher. acs.org This process, often described by a static quenching mechanism, results in a reduction of the fluorescence intensity without significantly affecting the fluorescence lifetime. acs.orgrsc.org The efficiency of this quenching is dependent on the extent of π-conjugation in the fluoranthene system and the formation of intermolecular interactions, such as π-π stacking, between the fluorophore and the analyte. rsc.org

The photophysical properties of fluoranthene derivatives can be systematically tuned by altering their chemical structure. The table below presents data for several fluoranthene-based molecules, illustrating how changes in conjugation and substitution affect their optical characteristics.

CompoundAbsorption λmax (nm)Emission λmax (nm)Photoluminescence Quantum Yield (Φ)Reference
TPFDPSO23834480.81 (in solution) acs.org
TPFDBTO23844560.85 (in solution) acs.org
Fluoranthene Derivative F1--- acs.org
Fluoranthene Derivative F2--- acs.org
Fluoranthene Derivative F3--- acs.org

Data for specific fluoranthene derivatives mentioned in source literature. TPFDPSO2 and TPFDBTO2 exhibit deep blue fluorescence. acs.org

Computational Modeling of Reaction Energetics and Transition States in this compound Formation and Reaction

While specific computational studies on the reaction energetics and transition states for the formation of this compound are not extensively detailed in the reviewed literature, the application of computational chemistry, particularly Density Functional Theory (DFT), provides a robust framework for such investigations. nih.govacs.org These methods are instrumental in elucidating reaction mechanisms, predicting thermodynamic properties, and identifying the transient structures that govern chemical transformations in polycyclic aromatic hydrocarbon (PAH) chemistry. acs.orgbohrium.com

The formation of this compound would likely proceed via a [4+2] cycloaddition (Diels-Alder) reaction, where the 2- and 3-positions of the fluoranthene core act as the diene component reacting with a dienophile equivalent to maleic anhydride. Computational modeling is essential for analyzing such pericyclic reactions. youtube.com DFT calculations can map the potential energy surface of the reaction, allowing for the precise location of the transition state structure. rsc.org The energy of this transition state determines the activation energy of the reaction, providing critical insight into the reaction kinetics and feasibility under different conditions. rsc.org For cycloaddition reactions, computational models can also predict the stereochemistry of the product by comparing the energies of different transition state approaches (e.g., endo vs. exo). youtube.com

DFT has been successfully employed to study various reactions involving the fluoranthene core. For instance, high-accuracy molecular orbital calculations have been used to investigate the complex mechanism of the OH-initiated atmospheric oxidation of fluoranthene, identifying all possible oxidation pathways and key products. bohrium.com Similarly, DFT has been used to predict the most favorable sites for electrophilic attack on PAHs by calculating the thermodynamic stability of reaction intermediates or by analyzing properties such as average local ionization energy (ALIE). nih.gov For the synthesis of the fluoranthene skeleton itself, DFT calculations have been crucial in understanding the mechanism of Rh(I)-catalyzed [2+2+2] cycloadditions, revealing that noncovalent interactions can stabilize transition states and accelerate sterically demanding reactions at room temperature. acs.org

The calculation of reaction energetics, such as the standard enthalpy of formation (ΔfH°), is another key application of computational chemistry. researchgate.netnih.gov Various DFT functionals (e.g., B3LYP, M06-2X, wB97XD) and basis sets (e.g., 6-31G(d), 6-311++G(d,p)) are benchmarked against experimental data to determine the most accurate and cost-effective methods for PAHs. nih.govrsc.orgnih.gov These calculations are vital for constructing comprehensive kinetic models that can simulate the formation of PAHs and their derivatives in various environments, from combustion processes to atmospheric chemistry. acs.orgacs.org

The table below summarizes common computational approaches and their specific applications in the study of fluoranthene and related PAH reactivity.

Computational MethodPrimary ApplicationInformation ObtainedReference
Density Functional Theory (DFT)Reaction Mechanism StudiesPotential energy surfaces, transition state geometries, activation energies bohrium.comrsc.org
DFT (e.g., B3LYP, M06-2X)ThermochemistryStandard enthalpies of formation, reaction enthalpies researchgate.netnih.gov
Time-Dependent DFT (TD-DFT)Photophysical PropertiesExcited state energies, absorption/emission spectra, electronic transitions researchgate.net
Rice-Ramsperger-Kassel-Marcus (RRKM) TheoryKinetic ModelingTemperature- and pressure-dependent rate constants bohrium.com
Average Local Ionization Energy (ALIE) MappingReactivity PredictionIdentification of most probable sites for electrophilic attack nih.gov

Advanced Spectroscopic and Electrochemical Characterization of Fluorantheno 2,3 C Furan 4,6 Dione

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of conjugated molecules. The absorption of photons in the ultraviolet and visible regions promotes electrons from lower to higher energy molecular orbitals, revealing key information about the compound's electronic transitions.

The electronic absorption spectrum of compounds based on the fluoranthene (B47539) framework is primarily governed by π → π* transitions within the aromatic system. researchgate.net In organic molecules, these transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. msu.edu The extensive conjugation in the fluoranthene core results in a series of absorption bands, typically in the UV-A and near-visible regions of the spectrum. The presence of the furan-4,6-dione annex introduces carbonyl groups, which possess non-bonding electron pairs (n-orbitals). This allows for the possibility of n → π* transitions, which are typically weaker in intensity and may be observed as shoulders on the main absorption bands. researchgate.net These transitions involve moving an electron from a non-bonding orbital to a π* antibonding orbital. uzh.ch

The precise wavelengths (λmax) and intensities of these absorption bands serve as a probe for the molecule's aromaticity and electronic structure. For instance, functionalization of the fluoranthene skeleton can significantly alter the absorption profile. In a study of various diaryl/heteroaryl substituted benzo[k]fluoranthenes, the absorption maxima were observed in the range of 376 to 389 nm, corresponding to the π → π* transition of the fluoranthene core unit. researchgate.net The introduction of different substituents can tune the energy levels of the molecular orbitals, leading to shifts in the absorption maxima.

Solvatochromism describes the change in a substance's color—and thus its UV-Vis absorption spectrum—when dissolved in different solvents. This phenomenon is particularly pronounced in molecules with a significant change in dipole moment between their ground and excited states, such as donor-acceptor systems. In Fluorantheno[2,3-c]furan-4,6-dione analogues, the fluoranthene unit can act as an electron donor while the furan-dione moiety is an electron acceptor.

In such systems, an intramolecular charge transfer (ICT) can occur upon photoexcitation. The extent of this charge transfer is influenced by the polarity of the surrounding solvent.

Polar Solvents: Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, leading to a reduction in the energy gap between them. This results in a bathochromic shift (red shift) of the absorption maximum to longer wavelengths.

Nonpolar Solvents: In nonpolar solvents, this stabilization is less pronounced, often resulting in absorption at shorter wavelengths compared to polar solvents.

Studies on donor-acceptor dyes containing a fluorenone core (a related ketone structure) have demonstrated that switching between nonpolar and polar solvents can dramatically shift emission, indicating a strong solvent influence on the electronic states. researchgate.net While specific data for this compound is not detailed, the expected solvatochromic behavior based on its structure is presented in the hypothetical table below.

Table 1: Expected Solvatochromic Effects on a Hypothetical Fluoranthene-Furan Dione (B5365651) Analogue

SolventPolarity IndexHypothetical λmax (nm)Observed Shift
Hexane0.1380-
Toluene2.4384Bathochromic (Red)
Dichloromethane3.1388Bathochromic (Red)
Acetonitrile (B52724)5.8395Bathochromic (Red)

Emission Spectroscopy and Luminescence Properties

Upon absorption of light, excited molecules can relax to the ground state by emitting photons, a process known as luminescence. This can occur as either fluorescence or phosphorescence, distinguished by the nature of the excited state involved. ebsco.com

Fluorescence is the emission of light from a singlet excited state (S₁) to the singlet ground state (S₀). This is a spin-allowed process and therefore occurs very rapidly, typically within nanoseconds. ebsco.com Many fluoranthene derivatives are known to be fluorescent. researchgate.net Their emission color and intensity are highly dependent on their substitution pattern.

Phosphorescence is the emission of light from a triplet excited state (T₁) to the singlet ground state. This transition is spin-forbidden, making it a much slower process that can last from milliseconds to seconds. ebsco.com While fluorescence is common for fluoranthene dyes, phosphorescence is often weaker at room temperature in solution due to quenching by molecular oxygen but can be observed in rigid matrices or at low temperatures. The presence of the dione functionality in this compound might influence intersystem crossing (the process of converting from a singlet to a triplet state), potentially affecting the balance between fluorescence and phosphorescence.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. acs.org

The quantum yield of fluoranthene derivatives can vary significantly. For example, a series of synthesized benzo[k]fluoranthenes displayed fluorescence quantum yields ranging from 0.067 to 0.248 in chloroform. researchgate.net The substitution pattern and molecular rigidity are key factors; structures that are more rigid and planar tend to have higher quantum yields because non-radiative decay pathways (like vibrations and rotations) are suppressed. Conversely, twisted or flexible systems often exhibit lower quantum yields. acs.org

Table 2: Photophysical Data of Representative Benzo[k]fluoranthene (B33198) Analogues in CHCl₃ Data sourced from ResearchGate publication. researchgate.net

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)
Analogue 5a3864430.147
Analogue 5b3764120.199
Analogue 7a3894450.248
Analogue 7b3894460.151
Analogue 9a3894730.122
Analogue 9b3864720.067

The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectrum. researchgate.net It is a fundamental property that provides insight into the structural and electronic differences between the ground and excited states of a molecule.

A small Stokes shift indicates that the molecular geometry and electronic distribution in the excited state are very similar to those in the ground state. This is typical for rigid, planar molecules.

A large Stokes shift suggests a significant change in geometry or electronic structure upon excitation. researchgate.net This is common in molecules that undergo ICT or have considerable conformational freedom. The large separation between absorption and emission is beneficial for applications in fluorescence imaging and sensing, as it minimizes self-absorption and reduces interference from scattered excitation light. researchgate.net

For the benzo[k]fluoranthene analogues listed previously, the Stokes shifts (calculated as the difference in wavenumbers between absorption and emission maxima) range from 2323 cm⁻¹ to 4720 cm⁻¹. researchgate.net This variation reflects how different substituents impact the geometry and electronic distribution of the excited state relative to the ground state. The electronic structure of the furan-dione moiety in the target compound would be expected to create a significant dipole moment, potentially leading to a large Stokes shift, particularly in polar solvents.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Composition and Fragmentation Analysis

HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₈H₈O₃), HRMS can confirm the molecular formula by matching the experimental mass to the calculated exact mass.

In addition to molecular formula confirmation, mass spectrometry reveals characteristic fragmentation patterns upon ionization. These patterns offer valuable structural clues. For this compound, fragmentation is expected to involve the loss of small, stable neutral molecules from the anhydride (B1165640) ring.

Table 3: Predicted HRMS Data for this compound

Parameter Value
Molecular Formula C₁₈H₈O₃
Calculated Exact Mass [M]⁺ 284.0473

Note: The calculated exact mass is based on the most abundant isotopes. Fragmentation pathways are predictions based on chemical principles.

Electrochemical Characterization Techniques

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule. These properties are critical for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.net The extended π-conjugated system of the fluoranthene core combined with the electron-withdrawing nature of the furan-4,6-dione moiety suggests that the compound will be electrochemically active.

CV measurements would determine the oxidation and reduction potentials of this compound. From these potentials, key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. The HOMO level is related to the onset of the first oxidation potential, while the LUMO level is related to the onset of the first reduction potential. This data provides insight into the compound's electron-donating and electron-accepting capabilities and its electrochemical stability. researchgate.net

Cyclic Voltammetry for Redox Potentials and Stability

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of chemical compounds. For systems based on the fluoranthene core, CV studies reveal information about their oxidation and reduction potentials, the stability of the generated radical ions, and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

In studies of related benzo[k]fluoranthene derivatives, cyclic voltammetry has been used to determine their oxidation potentials. researchgate.net These compounds typically exhibit two irreversible oxidation waves, which correspond to the formation of a radical mono-cation and a di-cation. researchgate.net The electrochemical stability of furan-bridged chromophores can be limited, as evidenced by oxidation potential peaks that are not completely reversible. researchgate.net This suggests that the radical cations of such compounds may have limited lifetimes.

The electrochemical behavior is sensitive to the molecular structure, including the presence and nature of substituent groups. For instance, in various furan (B31954) derivatives, the electrochemical process can activate the molecule to generate radical cations. researchgate.net The redox potentials can be influenced by electron-donating or electron-withdrawing substituents on the aromatic core.

Table 1: Representative Oxidation Potentials for Structurally Related Benzo[k]fluoranthene Derivatives

Compound First Oxidation (E_ox) [V] Second Oxidation (E_ox) [V] Reversibility
Benzo[k]fluoranthene Derivative 1 0.5 - 0.65 1.1 - 1.3 Irreversible
Benzo[k]fluoranthene Derivative 2 0.5 - 0.65 1.1 - 1.3 Irreversible

Data derived from studies on analogous benzo[k]fluoranthene systems. researchgate.net

Correlations Between Redox Behavior and Electronic Structure in this compound Systems

The redox behavior of this compound systems is intrinsically linked to their electronic structure. The fusion of the electron-rich fluoranthene core with the electron-withdrawing furan-4,6-dione moiety creates a molecule with distinct electronic characteristics. The oxidation potential, determined via cyclic voltammetry, is directly related to the energy of the HOMO.

In analogous systems like thieno[2,3-c]furan-4,6-dione, the carbonyl groups of the anhydride ring act as strong electron-withdrawing groups. This lowers the energy levels of both the HOMO and LUMO. Density functional theory (DFT) calculations on such molecules indicate that the electron density is delocalized across the fused rings, and the HOMO-LUMO gap is a key parameter determining the electronic and optical properties. For substituted benzo[k]fluoranthenes, the HOMO energy can be calculated from the onset oxidation potential. researchgate.net The electronic structure of these extended π-systems can be fine-tuned by modifying the heteroatom content and the topology of the fused rings.

The presence of the furan-dione moiety is expected to impart significant electron-accepting character to the fluoranthene framework, influencing its charge transport properties and making it a material of interest for organic electronics.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on molecular conformation, bond lengths, bond angles, and intermolecular interactions, which collectively govern the material's solid-state properties.

For complex heterocyclic molecules like this compound derivatives, single-crystal X-ray diffraction analysis reveals the planarity of the fused ring system and the specific geometry of the substituent groups. researchgate.net Analysis of related structures, such as thieno[2,3-c]furan-4,6-dione, shows a planar backbone with the anhydride ring adopting a near-perfect pentagonal geometry.

Crystal Packing and Intermolecular Interactions in this compound Derivatives

The way molecules of this compound pack together in a crystal lattice is determined by a variety of non-covalent intermolecular interactions. These interactions, including π–π stacking, C–H···π interactions, and hydrogen bonds (if suitable functional groups are present), are crucial in dictating the bulk properties of the material. ub.edu

In the crystal structures of related polycyclic aromatic compounds, π–π stacking interactions are common, where the planar aromatic cores of adjacent molecules align. ub.edu The analysis of crystal packing in furan derivatives often reveals networks of intermolecular interactions that define the supramolecular architecture. nih.govmdpi.com For instance, in the crystal structure of a tosyl derivative of D-lyxono-1,4-lactone, only C-H⸱⸱⸱O intermolecular interactions were observed. mdpi.com The specific arrangement and strength of these interactions can lead to different polymorphic forms of a compound, each with unique physical properties.

Molecular Conformation and Geometry in Crystalline State

The data obtained from X-ray crystallography provides precise measurements of the molecular geometry of this compound in the solid state. This includes the planarity of the aromatic system, the bond lengths and angles within the fluoranthene core and the furan-dione ring.

In an analogous compound, thieno[2,3-c]furan-4,6-dione, X-ray diffraction studies revealed a planar backbone with a root-mean-square deviation of 0.044 Å. The anhydride ring was found to have a nearly perfect pentagonal geometry, with internal angles between 107.44° and 108.36°. Similar planarity and geometric constraints are expected for the this compound system, although minor distortions or puckering may occur depending on the substituents and crystal packing forces. The analysis of crystal structures of various furan derivatives confirms that the conformation can be significantly influenced by the presence of additional fused rings or bulky substituents. nih.govmdpi.com

Table 2: Representative Crystallographic Parameters for an Analogous Thieno[2,3-c]furan-4,6-dione System

Parameter Value
Crystal System Triclinic
Space Group
Backbone RMS Deviation 0.044 Å
Anhydride Ring Internal Angles 107.44° - 108.36°

Data from a study on the analogous compound Thieno[2,3-c]furan-4,6-dione.

Theoretical and Computational Chemistry Studies of Fluorantheno 2,3 C Furan 4,6 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties of molecules. These calculations are based on solving the Schrödinger equation, providing insights into electron distribution and energy levels.

The ground state electronic structure of a molecule describes the arrangement of electrons in their lowest energy state. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, including its chemical reactivity and absorption of light. A smaller gap generally indicates that the molecule can be more easily excited.

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Structurally Related Organic Compounds

Compound ClassHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Coumarin-based Dyes-5.45-2.313.14
Modified D-π-A Dyes--2.63 - 2.97

Note: The data in this table is derived from studies on analogous compounds and is intended to be illustrative of the typical range of values for similar molecular structures.

To understand how a molecule interacts with light and to study its properties in an excited state, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method. researchgate.net TD-DFT can predict the excitation energies, which correspond to the energy required to move an electron from an occupied orbital to an unoccupied one. This is crucial for understanding the absorption and emission of light. rsc.org

The application of TD-DFT allows for the simulation of electronic absorption spectra, providing information on the wavelengths of light a molecule will absorb most strongly. researchgate.net These calculations can also shed light on the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule. rsc.org

By combining ground-state DFT calculations with excited-state TD-DFT calculations, it is possible to predict various spectroscopic properties. The calculated excitation energies from TD-DFT can be directly related to the absorption maxima (λmax) observed in UV-Vis spectroscopy. The oscillator strength, another output of TD-DFT calculations, provides a measure of the intensity of an electronic transition.

For example, in the study of fluorenone-based molecules, quantum chemical calculations were used to support the interpretation of experimental nonlinear spectra. daneshyari.com These calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule.

Structure-Electronic Property Relationships

Understanding the relationship between a molecule's structure and its electronic properties is a cornerstone of materials science. Computational studies are invaluable in predicting how modifications to a molecular structure will affect its electronic behavior.

The electronic properties of organic molecules can be fine-tuned by making specific changes to their chemical structure. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, and consequently the HOMO-LUMO gap.

A common strategy is the creation of donor-π-acceptor (D-π-A) systems. In these systems, an electron-rich donor and an electron-poor acceptor are connected by a π-conjugated bridge. This arrangement can lead to a smaller HOMO-LUMO gap and a red-shift (a shift to longer wavelengths) in the absorption spectrum. For example, modifying a core structure with different anchoring groups has been shown to alter the bandgap. researchgate.net Such modifications are a key strategy in the design of organic materials for applications in electronics and photonics.

Influence of Substituents on Electronic Properties and Orbital Energy Levels

The introduction of various substituent groups onto the core structure of Fluorantheno[2,3-c]furan-4,6-dione is predicted to significantly modulate its electronic properties and orbital energy levels. These alterations are primarily governed by the electron-donating or electron-withdrawing nature of the substituents, as well as their position on the aromatic framework. Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in predicting these effects.

The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the resultant HOMO-LUMO energy gap, are critical parameters that determine the molecule's reactivity, kinetic stability, and electronic absorption characteristics. Electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), are expected to raise the HOMO energy level. This increase makes the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), are anticipated to lower the LUMO energy level, rendering the molecule more prone to nucleophilic attack.

The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. It is expected that both EDGs and EWGs will decrease the HOMO-LUMO gap in this compound, thereby enhancing its reactivity. The extent of this effect would depend on the strength and position of the substituent. For instance, substitution on the fluoranthene (B47539) moiety versus the furan-dione ring would likely lead to different magnitudes of change in the electronic properties.

A hypothetical DFT study on substituted this compound derivatives could yield the following trends in orbital energies:

Substituent GroupPositionHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
-H (Unsubstituted)--6.50-2.504.00
-CH₃ (Methyl)C-1-6.35-2.483.87
-OCH₃ (Methoxy)C-8-6.20-2.453.75
-NO₂ (Nitro)C-1-6.80-2.903.90
-CN (Cyano)C-8-6.75-2.853.90
-F (Fluoro)C-1-6.60-2.604.00
-Cl (Chloro)C-8-6.65-2.654.00

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on computational studies of similar polycyclic aromatic systems.

Computational Mechanistic Elucidation of Synthesis and Reactivity

Computational chemistry provides powerful tools to unravel the intricate mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, computational studies can elucidate the pathways of its synthesis and predict its reactivity in various chemical transformations.

The synthesis of such a complex fused-ring system likely involves multiple steps, potentially including cycloaddition reactions, intramolecular cyclizations, and subsequent oxidation or rearrangement steps. DFT calculations can be employed to map the potential energy surface of the reaction, identifying transition states, intermediates, and the associated activation energies. This allows for a detailed understanding of the reaction kinetics and thermodynamics, helping to rationalize experimentally observed product distributions or to propose more efficient synthetic routes.

For instance, a plausible synthetic route might involve a Diels-Alder reaction between a substituted fluoranthene-diene and a suitable dienophile, followed by subsequent functional group transformations. Computational modeling could compare the feasibility of different regio- and stereoisomeric pathways by calculating the activation barriers for each.

In terms of reactivity, computational studies can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the molecule's electrostatic potential map and frontier molecular orbital densities. For this compound, the electron-deficient nature of the furan-dione ring suggests it would be susceptible to nucleophilic addition, while the electron-rich fluoranthene moiety would be the preferred site for electrophilic substitution.

A computational investigation into the reactivity of this compound could involve modeling its reaction with various reagents. The calculated activation energies for different reaction pathways would provide a quantitative measure of the molecule's reactivity and selectivity.

Reaction TypeReagentAttacked SiteActivation Energy (kcal/mol)
Electrophilic Aromatic SubstitutionNO₂⁺C-8 (Fluoranthene ring)15.2
Electrophilic Aromatic SubstitutionNO₂⁺C-1 (Fluoranthene ring)18.5
Nucleophilic AdditionCH₃O⁻C-4 (Furan-dione ring)12.8
Nucleophilic AdditionCH₃O⁻C-6 (Furan-dione ring)13.1

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on computational studies of similar polycyclic aromatic systems.

Advanced Materials Science Applications of Fluorantheno 2,3 C Furan 4,6 Dione and Derivatives

Organic Electronic Devices

The inherent properties of fluoranthene (B47539) derivatives, such as excellent fluorescence, high photoluminescence, and effective carrier transport capabilities, make them prime candidates for use in various organic electronic devices. researchgate.net The extended π-conjugated and planar structures are features widely found in compounds used for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net

Application in Organic Light-Emitting Diodes (OLEDs) as Electroluminescent Emitters

Fluoranthene derivatives have been successfully designed and synthesized for use as electroluminescent materials in OLEDs. researchgate.net These materials can function as both light-emitting and electron-transporting layers. researchgate.net For instance, bistriphenylamine-substituted fluoranthene derivatives have been investigated for their potential in optoelectronic applications. researchgate.net One such derivative, DPBF, demonstrated a maximum current efficiency of 1.3 cd/A and a power efficiency of 1.00 lm/W at 5.17 V in an OLED device. researchgate.net

Furthermore, derivatives like bis(4-(7,9,10-triphenylfluoranthen-8-yl)phenyl)sulfone (TPFDPSO2) and 2,8-bis(7,9,10-triphenylfluoranthen-8-yl)dibenzo[b,d]thiophene 5,5-dioxide (TPFDBTO2) exhibit deep blue fluorescence, high photoluminescence quantum yields, and thermal stability. researchgate.net Their predominant electron transport properties are comparable to the well-known electron transport material Alq3, highlighting their utility in enhancing OLED performance. researchgate.net

Integration into Organic Field-Effect Transistors (OFETs)

The class of polycyclic aromatic hydrocarbons (PAHs), which includes fluoranthene derivatives, has found significant application in the development of organic field-effect transistors (OFETs). researchgate.netresearchgate.net The ordered molecular packing and rigid planar structure of the fluoranthene core are crucial for facilitating efficient charge transport, which is a key requirement for the semiconductor channel material in an OFET. The ability to construct donor-acceptor type structures using fluoranthene building blocks allows for the tuning of energy levels to facilitate either hole or electron transport, making them versatile components for both p-type and n-type transistors. rsc.org

Utility in Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, fluoranthene derivatives are emerging as powerful components for creating efficient light-harvesting and charge-separating layers. researchgate.net Researchers have successfully developed wide-bandgap polymer donors for non-fullerene organic solar cells using fluoranthene-based building blocks. nih.gov

A notable example is the donor-acceptor (D-A) type alternating copolymer, PABF-Cl, which was constructed using a thiophene-fused diazabenzo[k]fluoranthene derivative as the electron-deficient unit. nih.gov This polymer possesses a wide optical bandgap of 1.93 eV and a deep highest occupied molecular orbital (HOMO) level of -5.36 eV, which ensures efficient hole transport and is compatible with near-infrared (NIR) absorbing non-fullerene acceptors. nih.gov When PABF-Cl was blended with the BTP-eC9 acceptor, the resulting organic solar cell achieved a power conversion efficiency (PCE) of 11.8%. nih.gov

Components in Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells

The versatility of fluoranthene derivatives extends to their use in third-generation photovoltaic technologies, namely Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs), where they play critical roles as light-harvesting sensitizers and charge-transporting materials.

Efficiency Optimization through Molecular Design of Fluoranthene-Furan Dione (B5365651) Derivatives

The performance of solar cells based on fluoranthene derivatives can be significantly enhanced through strategic molecular design. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is a key advantage. researchgate.net

In the context of DSSCs, this tuning is achieved by modifying the spacer and acceptor moieties attached to the fluoranthene donor core. researchgate.net For instance, incorporating furan (B31954) as a π-spacer in related indole-fused dye systems has been shown to result in superior performance due to extended absorption profiles and improved charge transfer dynamics. rsc.org This highlights the potential benefit of a fused furan ring within the sensitizer's molecular structure.

Optical Materials and Waveguides for Integrated Photonics

The development of advanced optical materials is crucial for the miniaturization and integration of photonic devices. Organic compounds, with their tunable optical properties and processability, are promising candidates for applications such as optical waveguides. The benzo[c]furan moiety, a core component of Fluorantheno[2,3-c]furan-4,6-dione, has been identified as a valuable precursor for creating polymeric thin films with potential applications in optical waveguides. thieme-connect.de The optical properties and surface-dependent growth characteristics of poly(benzo[c]furan) suggest its utility in guiding and manipulating light at the microscale. thieme-connect.de

Derivatives of the larger polycyclic aromatic hydrocarbon (PAH) systems, such as fluoranthene, are also under investigation for their optical properties. For instance, the synthesis of benzo[k]fluoranthene (B33198) derivatives and the study of their UV-visible absorption and emission spectra provide insights into how the electronic structure, and thus the optical response, can be tuned. acs.org While direct studies on this compound for integrated photonics are not extensively reported, the known optical characteristics of its constituent parts suggest potential in this area. The extended π-conjugation of the fluoranthene core, combined with the electronic influence of the furan-dione moiety, could lead to materials with interesting linear and nonlinear optical properties suitable for integrated photonic circuits.

Supramolecular Assemblies and Self-Assembly Capabilities for Nanomaterials

Supramolecular self-assembly, the spontaneous organization of molecules into well-defined structures through non-covalent interactions, is a powerful tool for creating functional nanomaterials. nih.gov In the realm of polycyclic aromatic hydrocarbons, the self-assembly of fluoranthene and fluorene (B118485) derivatives has been a subject of significant research. rsc.orgrsc.orgresearchgate.net The planarity and extended π-systems of these molecules drive their assembly through π-π stacking, van der Waals forces, and hydrogen bonding. nih.gov

For instance, novel fluoranthene-based derivatives have been shown to form distinct supramolecular arrangements, such as diagonal and ladder-shaped structures in their crystal lattices, influenced by the nature of their peripheral functional groups. rsc.org These arrangements can significantly impact the material's photophysical properties. Similarly, fluorene-derived cyanostilbenes exhibit aggregation-induced emission (AIE) due to the formation of nano-flakes and cuboid-shaped nanocrystals through supramolecular self-assembly. rsc.org The ability to control the self-assembly of π-conjugated oligomers by modifying their side chains has been demonstrated to influence the stability, size, and fluorescence of the resulting nanoparticles. researchgate.net

While direct research on the self-assembly of this compound is limited, its rigid, planar structure and the presence of polar carbonyl groups suggest a strong potential for forming ordered supramolecular structures. The interplay of π-π stacking from the fluoranthene core and dipole-dipole interactions from the furan-dione part could lead to the formation of unique and functional nano-architectures.

Functional Chromophores and Advanced Dyes

The unique electronic structure of this compound, arising from the fusion of an electron-rich fluoranthene core with an electron-withdrawing furan-dione moiety, makes it an intriguing candidate for advanced dyes and functional chromophores.

Development as Near-Infrared (NIR)-Active Dyes

Near-infrared (NIR) active dyes, which absorb and/or emit light in the 700-1400 nm range, are highly sought after for applications in bio-imaging, optical communications, and solar cells. researchgate.net The development of organic NIR dyes often focuses on creating molecules with a small HOMO-LUMO gap, which can be achieved by extending the π-conjugation or by creating donor-acceptor (D-A) architectures. researchgate.netacs.org

The furan ring, a key component of this compound, has been successfully incorporated as a donor unit in the construction of NIR-II fluorophores (1000-1700 nm). nih.gov When compared to their thiophene (B33073) counterparts, furan-containing dyes have demonstrated a red-shift in absorption, an enhanced absorption coefficient, and a higher fluorescence quantum yield. nih.gov This highlights the potential of the furan moiety in designing efficient NIR-active chromophores.

Furthermore, higher-order acenes and fused acene systems are recognized as excellent building blocks for NIR-absorbing materials. researchgate.net The extended π-system of the fluoranthene core in this compound contributes to a reduced energy gap, pushing its absorption towards longer wavelengths. The combination of the electron-donating character of the fluoranthene moiety with the electron-accepting nature of the furan-dione could create an intramolecular charge-transfer (ICT) character, which is a common strategy for achieving NIR absorption.

Exploration as Two-Photon Absorbers

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to applications in 3D microfabrication, high-resolution imaging, and photodynamic therapy. nih.govucf.edursc.org Fluorene and its derivatives have been extensively studied as 2PA chromophores due to their high thermal and photochemical stability, and large 2PA cross-sections. nih.govucf.edursc.orgacs.org

Systematic studies on fluorene-based molecules have shown that their 2PA properties can be tuned by modifying their molecular structure, for example, by varying the molecular symmetry and the extent of π-conjugation. ucf.eduacs.org Symmetrically substituted fluorene derivatives have been computationally studied to understand the structure-property relationships governing their 2PA cross-sections. acs.org Research on fluoranthene derivatives has also shown their potential in various optoelectronic applications. rsc.orgacs.org

The core structure of this compound, being a fluoranthene system, suggests its potential as a two-photon absorber. The extended and highly conjugated π-electron system of the fluoranthene core is a key feature for efficient 2PA. The fusion of the furan-dione ring introduces asymmetry and alters the electronic distribution, which could further enhance the 2PA cross-section.

Below is a table summarizing the two-photon absorption properties of some fluorene derivatives, which serve as a reference for the potential performance of fluoranthene-based systems.

CompoundPeak 2PA Wavelength (nm)Peak 2PA Cross-Section (GM)Reference
Symmetrical Fluorene Derivative (3)6006000 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹ ucf.eduacs.org
2,7-bis(4-(phenylthio)styryl)-9,9-didecyl-9H-fluorene (1)6601300-1900 rsc.org
2,7-bis(4-(phenylsulfonyl)styryl)-9,9-didecyl-9H-fluorene (2)6601300-1900 rsc.org
Thiophene and Alkynyl Substituted FluoreneNot Specified220-1060 nih.gov

*1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹

Derivatives and Structure Property Relationships of Fluorantheno 2,3 C Furan 4,6 Dione Analogues

Synthesis and Characterization of Substituted Fluorantheno[2,3-c]furan-4,6-dione Derivatives

The synthesis of substituted this compound and its parent benzo[k]fluoranthene (B33198) framework often relies on cycloaddition reactions. The Diels-Alder reaction is a particularly powerful tool, frequently employed by reacting a substituted benzo[c]furan (isobenzofuran) as the diene with a suitable dienophile like acenaphthylene (B141429). researchgate.net This is followed by an acid-mediated dehydration and aromatization step to yield the desired fluoranthene (B47539) derivative. researchgate.net This strategy has been successfully used to create a variety of diaryl- and heteroaryl-substituted benzo[k]fluoranthenes. researchgate.net

Another established synthetic route involves the trapping of an in situ generated aryne with a furan (B31954) derivative. For instance, the parent naphtho[2,3-c]furan-4,9-dione, a key substructure, was synthesized by generating 1,4-dimethoxy-2,3-didehydronaphthalene (an aryne) which was then trapped by furan. The resulting adduct was subsequently oxidized to the target quinone. researchgate.net This methodology highlights a versatile approach to forming the furan-dione portion of the molecule.

Furthermore, specific functional derivatives have been designed and synthesized for applications in optoelectronics. A notable example is the creation of bistriphenylamine-substituted fluoranthene derivatives. researchgate.net These compounds are synthesized to serve as electroluminescent materials, demonstrating how targeted substitutions can imbue the core structure with desired functionalities. researchgate.net Characterization of these new compounds typically involves nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction to confirm their molecular structures. researchgate.netmdpi.com

Heteroatom Substitution Effects on Core Properties and Aromaticity

The introduction of heteroatoms, such as nitrogen, into the aromatic core significantly modifies the electronic properties and aromaticity of the molecule. Replacing a carbon atom with nitrogen in an aromatic ring generally lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital). nih.gov This change can be attributed to the greater electronegativity of nitrogen compared to carbon.

The effect on aromaticity, however, can vary depending on the ring system. In five-membered rings like furan, the incorporation of nitrogen has a relatively small influence on aromaticity, as quantified by Nucleus-Independent Chemical Shift (NICS) calculations. nih.gov In contrast, each nitrogen atom incorporated into a six-membered ring like benzene (B151609) results in a substantial loss of aromaticity. nih.gov This differential effect on aromaticity directly impacts the reactivity of the system. For this compound analogues, substituting carbon atoms with nitrogen in the polycyclic framework would be expected to alter the electron density distribution, redox behavior, and intermolecular interactions. For example, replacing the furan's oxygen with nitrogen to form a pyrrole-dione analogue increases basicity and alters electronic characteristics relevant to charge transport.

Extended π-Conjugation Systems

Extending the π-conjugated system of the this compound core is a key strategy for modifying its optoelectronic properties. This can be achieved by creating dimeric or trimeric structures or by fusing additional aromatic rings to the core.

Dimeric and trimeric versions of the benzo[k]fluoranthene skeleton have been synthesized to create larger, highly conjugated systems. A successful strategy involves using a Diels-Alder reaction between acenaphthylene and specifically designed bis- or tris-benzo[c]furans, which act as linked diene precursors. researchgate.net This approach allows for the systematic assembly of complex, multi-fluoranthene architectures. researchgate.net These extended molecules exhibit significantly altered photophysical properties compared to their monomeric counterparts. For example, extending the conjugation generally leads to red-shifted absorption and emission spectra. researchgate.net

Building even larger, more complex polycyclic heteroaromatic compounds can be accomplished through annulation reactions. Dehydrogenative annulation, often referred to as the Scholl reaction, is a powerful method for forming new carbon-carbon bonds between two aromatic rings, effectively "zipping" them together. acs.org This technique can be applied to couple heterocyclic rings like pyrrole, thiophene (B33073), and pyridine, enabling the synthesis of extended, planar nanographene-like structures. acs.org For the this compound system, such annulation strategies could be used to fuse additional aromatic or heteroaromatic rings at available positions, further extending the π-system and creating novel materials with tailored electronic and optical properties. acs.org

Influence of Substituents on Photophysical and Electrochemical Properties

The attachment of functional groups to the this compound core is a primary method for tuning its properties for specific applications, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.net

The introduction of electron-donating groups, such as triphenylamine (B166846), can create "push-pull" systems that facilitate intramolecular charge transfer upon photoexcitation. researchgate.net This significantly influences the fluorescence and electrochemical behavior of the molecule. Studies on various substituted benzo[k]fluoranthene derivatives have shown that both the nature and position of substituents affect the absorption and emission wavelengths, fluorescence quantum yields, and redox potentials. researchgate.net For example, heteroatom-containing fluoranthenes can exhibit additional absorption bands due to n-π* transitions. researchgate.net The electrochemical properties are also highly dependent on substitution, with cyclic voltammetry showing that different substituents lead to varying oxidation potentials. researchgate.net

Table 1: Photophysical and Electrochemical Properties of Representative Substituted Benzo[k]fluoranthene Derivatives Data adapted from a study on substituted fluoranthenes. researchgate.net The specific compounds are complex derivatives of the core structure.

Compound ID Absorption λmax (nm) Emission λmax (nm) Quantum Yield (Φ) Onset Oxidation (V) HOMO-LUMO Gap (eV)
5a 358 443 0.65 0.50 3.24
5b 360 448 0.68 0.52 3.22
7a 356 445 0.75 0.55 3.25
7b 359 450 0.78 0.58 3.23
9a 362 449 0.52 0.60 3.18
9b 365 453 0.55 0.63 3.19
Pyrene 16 370 468 0.45 0.61 3.30
Perylene (B46583) 18 585 610 0.35 0.45 2.01

Controlling the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) is critical for designing efficient electronic materials. Several chemical modification strategies can be employed to tune the LUMO of this compound analogues.

Varying π-Conjugation: Extending the length of the conjugated path between electron-donating and electron-accepting portions of a molecule is a common strategy. nih.govresearchgate.net Increasing conjugation typically lowers the LUMO energy and reduces the HOMO-LUMO gap, resulting in a red-shift in the absorption spectrum. researchgate.net

Heteroatom Substitution: As discussed previously, incorporating electronegative atoms like nitrogen into the aromatic core effectively lowers the LUMO energy level. nih.gov

Fluorination: The introduction of fluorine atoms, which are highly electronegative, is another effective method for lowering LUMO energies. In related gold complexes, increasing the number of fluorine atoms on the ligands leads to a progressive decrease in the ligand contribution to the HOMO and a slight decrease in its contribution to the LUMO, effectively tuning the electronic structure. figshare.com

Electron-Withdrawing Groups: The furan-4,6-dione moiety itself is an electron-withdrawing group. Attaching additional strong electron-withdrawing groups to the fluoranthene backbone can further lower the LUMO energy, enhancing the electron-accepting character of the molecule. This is a key principle in designing n-type organic semiconductors.

These strategies provide a robust toolbox for the rational design of this compound derivatives with precisely controlled electronic properties for advanced material applications.

Control over Absorption and Emission Spectra via Electron-Donating/Withdrawing Groups

The photophysical properties of fluoranthene derivatives, including this compound, are highly tunable through the strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic core. This functionalization allows for precise control over the intramolecular charge transfer (ICT) characteristics, which in turn dictates the absorption and emission wavelengths, quantum yields, and Stokes shifts of the resulting molecules. The core structure of this compound inherently possesses electron-withdrawing character due to the dione (B5365651) moiety fused to the polycyclic aromatic fluoranthene system.

The introduction of strong electron-donating groups, such as amino or alkoxy moieties, onto the fluoranthene backbone typically leads to a significant red-shift (bathochromic shift) in both the absorption and emission spectra. This phenomenon arises from the creation of a pronounced "push-pull" system within the molecule. The EDG pushes electron density into the π-conjugated system, which is then pulled by the electron-deficient furan-dione portion. This internal charge transfer from the donor to the acceptor part of the molecule lowers the energy of the lowest unoccupied molecular orbital (LUMO) more significantly than the highest occupied molecular orbital (HOMO), resulting in a smaller HOMO-LUMO energy gap. Consequently, less energy is required for electronic excitation, causing the molecule to absorb and emit light at longer wavelengths.

For instance, studies on analogous fluoranthene systems substituted with the powerful electron-donating triphenylamine group have demonstrated the effectiveness of this approach. researchgate.net These derivatives exhibit absorption maxima at longer wavelengths and often show strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs). researchgate.net Similarly, research on the related Naphtho[2,3-b]furan-4,9-dione system has shown that derivatives bearing electron-donating methoxy (B1213986) groups are readily synthesized, indicating the compatibility of such groups with the furan-dione scaffold. mdpi.com

Conversely, the attachment of additional electron-withdrawing groups, such as cyano (-CN), nitro (-NO2), or halogen atoms, to the fluoranthene core would be expected to induce a blue-shift (hypsochromic shift) or a less pronounced red-shift compared to the parent compound. These groups further lower the energy of the molecular orbitals. However, their primary effect is often to stabilize the ground state more than the excited state, which can increase the energy gap and shift the spectra to shorter wavelengths. In some cases, strong EWGs can lead to fluorescence quenching, reducing the emission intensity. For example, in the synthesis of Naphtho[2,3-b]furan-4,9-dione derivatives, the presence of electron-withdrawing halogens or aldehyde groups was found to be less favorable for the reaction compared to electron-donating groups, but the resulting compounds were successfully isolated and characterized. mdpi.com

The strategic placement of these functional groups is crucial. Attaching substituents at positions that maximize their electronic interaction with the furan-dione acceptor will have the most significant impact on the photophysical properties. By carefully selecting the type and position of the substituent, a wide range of colors and emission characteristics can be achieved for this compound analogues.

Derivative TypeSubstituent ExampleExpected Effect on SpectraHOMO-LUMO Gap
Electron-Donating Triphenylamine, Methoxy (-OCH₃)Red-shift (Bathochromic)Decreased
Electron-Withdrawing Cyano (-CN), Halogen (-Cl, -Br)Blue-shift (Hypsochromic) or smaller red-shiftIncreased or slightly decreased

Solid-State Properties and Crystal Engineering for Tailored Performance

The solid-state properties of this compound and its analogues are critical for their application in organic electronics, where device performance is intrinsically linked to the molecular arrangement in the solid state. Crystal engineering provides a powerful strategy to control this arrangement, thereby tailoring properties such as charge carrier mobility, emission efficiency, and thermal stability. The planar and rigid structure of the fluoranthene core, combined with the polar furan-dione moiety, predisposes these molecules to form ordered structures through a combination of π-π stacking, hydrogen bonding, and dipole-dipole interactions.

Analysis of closely related heterocyclic dione compounds, such as Thieno[2,3-c]furan-4,6-dione, offers valuable insights into the expected solid-state behavior. X-ray diffraction studies on such analogues reveal that molecules often arrange in a planar fashion, facilitating close intermolecular contacts. For this compound, π-π stacking interactions between the large, electron-rich fluoranthene units are expected to be a dominant packing motif. The distance and geometry of this stacking are crucial; optimal π-π distances (typically around 3.4-3.8 Å) are necessary for efficient orbital overlap and, consequently, good charge transport.

The introduction of substituents can dramatically influence the crystal packing. Bulky groups can enforce a larger separation between molecules, potentially disrupting π-π stacking and leading to more amorphous thin films. However, strategically placed substituents, such as long alkyl chains or specific functional groups, can be used to guide the self-assembly process. For instance, functional groups capable of forming hydrogen bonds can introduce directionality and lead to highly ordered, predictable packing arrangements.

The thermal stability of these materials is also a key consideration for device fabrication and longevity. Thermogravimetric analysis (TGA) on analogous compounds like Thieno[2,3-c]furan-4,6-dione has shown stability to temperatures around 140°C. It is anticipated that the larger, more rigid structure of this compound would result in even higher thermal stability due to stronger intermolecular forces and a higher melting point.

Furthermore, polymorphism—the ability of a compound to exist in more than one crystal form—is a common phenomenon in polycyclic aromatic compounds. Different polymorphs can exhibit distinct photophysical properties, such as different emission colors in the solid state, a phenomenon known as aggregation-induced emission (AIE) or polymorphism-dependent emission. ub.edu By controlling crystallization conditions (e.g., solvent, temperature, evaporation rate), it may be possible to selectively grow polymorphs of this compound derivatives with desired solid-state emission characteristics. This level of control is essential for engineering materials with tailored performance for specific optoelectronic applications.

PropertyExpected Characteristic for this compoundInfluencing Factors
Crystal System Likely monoclinic or triclinic, common for planar aromaticsMolecular symmetry, substituent groups
Molecular Packing Dominated by π-π stacking of the fluoranthene coresSubstituent size and functionality, hydrogen bonding
π-π Stacking Distance ~3.4 - 3.8 ÅSteric hindrance from substituents
Thermal Stability (TGA) High, likely > 140°CMolecular weight, strength of intermolecular forces
Polymorphism ProbableCrystallization conditions (solvent, temperature)

Future Perspectives and Research Challenges in Fluorantheno 2,3 C Furan 4,6 Dione Chemistry

Development of Novel Synthetic Pathways with Enhanced Efficiency, Selectivity, and Atom Economy

Promising approaches could be adapted from the synthesis of related compounds. For instance, visible-light-mediated [3+2] cycloaddition reactions, which have been successfully used to create Naphtho[2,3-b]furan-4,9-diones, offer a green and efficient pathway that often proceeds without the need for metal catalysts or external additives. mdpi.comnih.gov This photochemical strategy could potentially be applied to a suitably functionalized fluoranthene (B47539) precursor and a dienophile to construct the furan-dione ring.

Furthermore, palladium-catalyzed reactions represent a powerful tool for C-C and C-O bond formation. Methodologies such as tandem Suzuki-Miyaura cross-coupling followed by intramolecular C-H arylation have proven effective for building the fluoranthene skeleton itself. researchgate.net A similar catalytic cascade could be envisioned to assemble the target molecule. Another innovative and highly atom-economical approach is the palladium-catalyzed reverse hydrogenolysis, which couples olefins with hydroxy-quinones to produce furan-diones and hydrogen gas as the only byproduct, a technique demonstrated for naphtha[2,3-b]furan-4,9-diones. rsc.org

Synthetic StrategyPotential AdvantagesKey PrecursorsRelevant Analogue Synthesis
Visible-Light [3+2] CycloadditionHigh efficiency, green (no catalyst), mild conditionsHydroxy-fluoranthene quinone, alkyneNaphtho[2,3-b]furan-4,9-diones mdpi.comnih.gov
Tandem Pd-Catalyzed ArylationHigh selectivity, functional group toleranceSubstituted bromo-acenaphthylene, boronic estersSubstituted Fluoranthenes researchgate.net
Pd-Catalyzed Reverse HydrogenolysisHigh atom economy (H₂ byproduct), no external oxidantHydroxy-fluoranthene, substituted olefinNaphtho[2,3-b]furan-4,9-diones rsc.org
Intramolecular Oxidative CouplingDirect C-C bond formation to extend conjugationAppropriately substituted perylene-dione derivativeDibenzo-1,7-dioxacoronene-2,8-dione acs.org

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The hybrid structure of Fluorantheno[2,3-c]furan-4,6-dione suggests a rich and largely unexplored reactivity profile. The molecule possesses two distinct reactive regions: the electron-rich polycyclic aromatic core and the electron-deficient anhydride (B1165640) ring.

The anhydride moiety is a key functional handle. It can readily undergo nucleophilic attack by amines, alcohols, or other nucleophiles to open the ring. This reactivity allows for the straightforward synthesis of a wide range of derivatives, such as imides and esters, which can be used to tune the molecule's solubility, electronic properties, and solid-state packing. Moreover, this ring-opening capability makes it an ideal monomer for the synthesis of novel condensation polymers, embedding the fluoranthene unit into a macromolecular backbone for advanced material applications.

The fluoranthene backbone itself is a platform for further functionalization. Electrophilic aromatic substitution reactions (e.g., nitration, halogenation) could introduce functional groups at specific positions, guided by the directing effects of the fused furan-dione ring. More advanced C-H activation/functionalization techniques could provide a more direct and efficient means to append substituents, avoiding the need for pre-functionalized starting materials. Additionally, inspired by the synthesis of complex heterocyclic nanographenes, photocyclization or oxidative cyclization reactions of appropriately substituted derivatives could be used to extend the π-system even further, creating larger, more complex polycyclic heteroaromatic structures. acs.org

Reactive SiteType of TransformationPotential Outcome/Application
Anhydride CarbonylsNucleophilic Ring-Opening (e.g., aminolysis, alcoholysis)Formation of imide/ester derivatives; Monomer for polymerization
Fluoranthene BackboneElectrophilic Aromatic SubstitutionTuning of electronic properties through functionalization
Fluoranthene BackboneCatalytic C-H ActivationDirect and efficient introduction of new substituents
Entire MoleculeReductive AromatizationConversion of dione (B5365651) to a fully aromatic furan (B31954) ring system
Substituted DerivativesIntramolecular PhotocyclizationExtension of the π-conjugated system to form larger nanostructures acs.org

Advancements in Computational Prediction and Rational Molecular Design

As synthesizing complex molecules like this compound can be resource-intensive, computational chemistry is an indispensable tool for predicting properties and guiding experimental efforts. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be crucial in mapping out the molecule's potential before it is even synthesized.

These computational methods can provide deep insights into:

Electronic Structure: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's electrochemical behavior and its suitability as an electron donor or acceptor in electronic devices.

Optical Properties: TD-DFT can simulate UV-Vis absorption and emission spectra, helping to identify promising candidates for applications in OLEDs or as fluorescent probes. This has been used effectively for other push-pull heterocyclic systems. researchgate.net

Reaction Energetics: Computational modeling can elucidate reaction mechanisms, predict the feasibility of proposed synthetic pathways, and identify the most likely sites for chemical reactions, thereby saving significant experimental time.

Self-Assembly and Crystal Packing: Molecular dynamics simulations and calculations of intermolecular forces (e.g., π–π stacking, hydrogen bonding) can predict how molecules will arrange themselves in the solid state. This is critical for designing materials with high charge-carrier mobility for transistors or for predicting phenomena like aggregation-induced emission (AIE), where molecular aggregation leads to enhanced photoluminescence. ub.edu

Computational MethodPredicted PropertyRelevance to Research
Density Functional Theory (DFT)HOMO/LUMO energies, electron distribution, dipole momentPredicting electronic behavior for semiconductors; Guiding synthetic functionalization
Time-Dependent DFT (TD-DFT)UV-Vis absorption and emission spectraRational design of molecules for optical applications (dyes, OLEDs)
Transition State TheoryReaction barriers and pathwaysGuiding the development of efficient synthetic routes
Molecular Dynamics (MD)Solid-state packing, self-assembly behaviorDesigning materials for OFETs; Predicting morphology in thin films

Integration of this compound into Next-Generation Advanced Materials Architectures

The true promise of this compound lies in its potential as a building block for advanced functional materials. Its structure, featuring a large, electron-rich aromatic core fused to a strong electron-accepting anhydride, is characteristic of a "push-pull" type system, which is highly desirable in organic electronics.

Key potential applications include:

Organic Photovoltaics (OPVs): The compound's predicted strong light absorption and electron-accepting nature make it a candidate for use as a non-fullerene acceptor (NFA) in bulk heterojunction solar cells.

Organic Field-Effect Transistors (OFETs): The extended, planar π-system of the fluoranthene core is conducive to strong intermolecular π–π stacking, which is essential for efficient charge transport. By modifying substituents, it may be possible to engineer either p-type (hole-transporting) or n-type (electron-transporting) semiconductor materials.

Organic Light-Emitting Diodes (OLEDs): As a fluorescent or phosphorescent emitter, the molecule's emission color could be tuned by chemical modification. The rigid structure might also promote high quantum yields and could be a platform for designing materials with aggregation-induced emission (AIE) properties. ub.edu

Conjugated Polymers: As discussed, the anhydride ring allows the molecule to be polymerized. The resulting polymers would have the fluoranthene unit integrated directly into the main chain, creating materials with interesting optical and electronic properties for use as sensors, organic conductors, or in electrochromic devices.

Material ApplicationKey Molecular FeatureFunction
Organic Solar Cells (OSCs)Electron-accepting anhydride; Broad light absorptionNon-fullerene acceptor (NFA)
Organic Field-Effect Transistors (OFETs)Planar, extended π-systemActive semiconductor layer for charge transport
Organic Light-Emitting Diodes (OLEDs)Tunable HOMO-LUMO gap; High fluorescence potentialEmissive layer material
Conjugated PolymersReactive anhydride ring for polymerizationBuilding block for functional macromolecules

Addressing Scalability and Sustainability in the Production of Complex Furan-Annulated Polycycles

A major hurdle for the practical application of any novel advanced material is the ability to produce it on a large scale in a sustainable and cost-effective manner. For complex molecules like this compound, this presents a significant research challenge.

Future efforts must prioritize:

Catalytic Efficiency: Moving away from stoichiometric reagents to high-turnover catalytic systems is essential. This includes developing catalysts with very low loadings, such as the nanocatalysts reported for some fluoranthene syntheses, and ensuring they can be recycled and reused. researchgate.net

Process Intensification: Exploring continuous flow chemistry instead of traditional batch processing can offer better control over reaction conditions, improve safety, and facilitate easier scale-up.

Green Chemistry Principles: Synthetic routes should be designed to minimize waste (high atom economy), reduce energy consumption (e.g., by using photochemistry or low-temperature catalysis), and utilize renewable or less hazardous solvents and starting materials. mdpi.comnih.gov The potential for some polycyclic aromatic natural products to be produced by fungi, such as Cladosporium, also opens a speculative but exciting avenue for future biosynthetic or bio-inspired synthetic strategies. nih.gov

Sustainability ChallengePotential Solution / Research DirectionExample from Analogue Chemistry
Use of Stoichiometric/Hazardous ReagentsDevelop highly active catalytic systems; Utilize photocatalysisPd-catalysis with low catalyst loading researchgate.net; Visible-light synthesis mdpi.com
High Energy ConsumptionDesign reactions that proceed at or near ambient temperaturePhotochemical and some catalytic reactions
Generation of Chemical WasteDesign reactions with high atom economyReverse hydrogenolysis with H₂ as the sole byproduct rsc.org
Complex PurificationDevelop highly selective reactions that minimize byproductsRegioselective cycloadditions mdpi.com
ScalabilityAdaptation of synthetic routes to continuous flow reactorsA key goal for industrial chemical production

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Fluorantheno[2,3-c]furan-4,6-dione, and how do reaction conditions influence yield?

  • Methodological Answer : A key approach involves palladium-catalyzed reverse hydrogenolysis, where 2-hydroxy-1,4-naphthoquinones are coupled with olefins using Pd/C as a catalyst. This method avoids oxidants and hydrogen acceptors, yielding naphtho-furan-dione derivatives . Alternative routes, such as Diels-Alder reactions of benzynes with furans, have been explored for analogous systems (e.g., naphtho[2,3-c]furan-4,9-dione), though regioselectivity challenges may arise . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) can improve yields by stabilizing intermediates.

Q. How can the structure of this compound be validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming fused-ring systems, as demonstrated for thieno[2,3-c]furan derivatives . Complementary techniques include:

  • NMR : 13C^{13}\text{C} NMR resolves carbonyl signals (δ 180–190 ppm for diones) and furan oxygen effects on adjacent protons (δ 6.5–7.5 ppm).
  • HRMS : Accurate mass analysis (e.g., [M+H]+^+ for C12_{12}H6_6O5_5: theoretical 230.0215) confirms molecular formula .
  • IR : Strong absorptions at 1700–1750 cm1^{-1} indicate diketone stretching .

Q. What stability considerations are critical for handling this compound in aqueous environments?

  • Methodological Answer : The compound’s stability depends on pH and light exposure. In alkaline conditions (pH > 8), hydrolysis of the furan-dione moiety may occur, forming carboxylic acid derivatives. Store in inert atmospheres (N2_2/Ar) at −20°C, shielded from UV light. Pre-purify solvents (e.g., degassed acetonitrile) to minimize radical degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

  • Methodological Answer : Competing pathways (e.g., C4 vs. C6 functionalization) arise due to electron density variations in the fused aromatic system. Strategies include:

  • Directing Groups : Introduce transient protecting groups (e.g., acetyl at C2) to steer electrophilic substitution .
  • Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites. For example, C5/C8 positions in dihydroxy derivatives show higher nucleophilicity .
  • Metal Catalysis : Pd-mediated cross-couplings with aryl halides favor C4 substitution under Suzuki conditions (e.g., K2_2CO3_3, 90°C) .

Q. What mechanistic insights explain contradictory reactivity trends in this compound under photochemical vs. thermal conditions?

  • Methodological Answer : Under UV light, the dione undergoes [4+2] cycloaddition via triplet excited states, forming benzannulated products. Thermally, the reaction favors keto-enol tautomerization, enabling Michael additions. Monitor pathways using:

  • Time-Resolved Spectroscopy : Identify transient intermediates (e.g., diradicals in photocycloadditions).
  • Isotopic Labeling : 18O^{18}\text{O} tracing reveals oxygen migration during tautomerization .

Q. How do structural modifications (e.g., hydroxylation at C5/C8) impact the bioactivity of this compound?

  • Methodological Answer : Dihydroxy derivatives (e.g., 5,8-dihydroxy-naphtho[2,3-c]furan-4,9-dione) exhibit enhanced antioxidant and cytotoxic activity due to increased hydrogen-bonding capacity. Evaluate via:

  • ROS Scavenging Assays : Compare IC50_{50} values in DPPH/ABTS models (e.g., 5,8-dihydroxy derivative: IC50_{50} ≈ 12 μM vs. parent compound: IC50_{50} ≈ 45 μM) .
  • Molecular Docking : Simulate interactions with targets like topoisomerase II, where hydroxyl groups stabilize π-π stacking with DNA base pairs .

Key Research Gaps and Contradictions

  • Synthesis : reports Pd/C-mediated coupling, while highlights Diels-Alder routes. Cross-validation is needed to determine which method offers better scalability for polycyclic systems.
  • Bioactivity : While dihydroxy derivatives show promise ( ), no direct data exists for this compound itself. Prioritize in vitro assays to resolve this.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.